molecular formula C15H19NO7 B12318468 2'-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

2'-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12318468
M. Wt: 325.31 g/mol
InChI Key: DIOIKYCIVSLRPT-UHFFFAOYSA-N
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Description

2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C15H19NO7 It is a derivative of glucopyranoside, featuring a formyl group attached to the phenyl ring and an acetamido group attached to the glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the condensation of the corresponding N-acetamido sugars with formylphenyl derivatives. One common method includes the use of ammonium bicarbonate (NH4HCO3) in a saturated aqueous solution to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for 2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetamido group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to the presence of both formyl and acetamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2'-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound of increasing interest in medicinal chemistry and biochemistry due to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula C15H19N1O7C_{15}H_{19}N_{1}O_{7} and features a unique structure that includes a phenyl ring with a formyl group and a glucopyranoside moiety containing an acetamido group. This configuration enhances its reactivity and biological interactions, making it a candidate for various applications in drug development.

Biological Activities

1. Glycosidase Inhibition

One of the primary areas of research surrounding this compound is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can have therapeutic implications, particularly in managing conditions such as diabetes and certain cancers. Studies have demonstrated that this compound exhibits inhibitory activity against key glycosidases, including:

  • α-Glucosidase
  • β-Glucosidase

These findings suggest potential applications in developing drugs for metabolic disorders .

2. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has shown effectiveness against a variety of bacterial and fungal pathogens, suggesting its utility in treating infections . The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways is under investigation.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases . The specific mechanisms by which it exerts these effects are still being elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Interaction studies using techniques like surface plasmon resonance have shown that the compound can effectively bind to specific proteins and enzymes, influencing their activity .
  • Chemical Reactivity : The presence of the aldehyde (formyl) group allows for nucleophilic attacks, facilitating various biochemical reactions that may lead to therapeutic effects .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated inhibition of α-glucosidase with an IC50 value indicating significant potency.
Study BShowed antimicrobial efficacy against several strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CReported anti-inflammatory effects in vitro, reducing cytokine production in activated macrophages.

Properties

IUPAC Name

N-[2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIKYCIVSLRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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